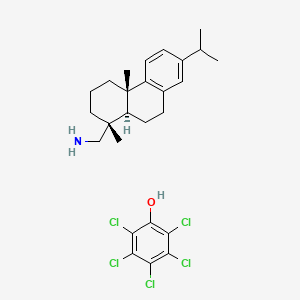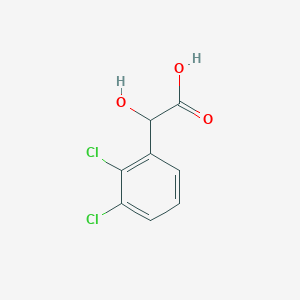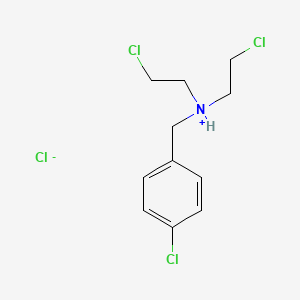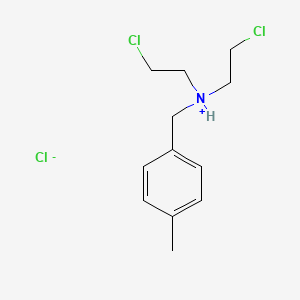
苯-1,2-二甲酸双(2-甲基丁酯)
描述
Bis(2-methylbutyl) benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C18H26O4 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-methylbutyl) benzene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methylbutyl) benzene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 金属有机配合物
Dai 等人(2009 年)和 Dai 等人(2010 年)的研究涉及设计和合成柔性二羧酸配体,包括类似于苯-1,2-二甲酸双(2-甲基丁酯)的变体。这些配体被用于组装铜离子,形成各种金属有机配合物。发现这些配合物具有分子椅和二维层结构等独特的结构,展示了在材料科学和配位化学中的潜在应用 (Dai、He、Gao、Ye、Qiu 和 Sun,2009 年),(Dai、Gong、Cui、Zhang、Qiu、Ye、Sun、Pang、Zhang、Dong 和 Zhang,2010 年)。
2. 催化中的不对称氢化
Imamoto 等人(2012 年)合成了配体,包括苯-1,2-二甲酸双(2-甲基丁酯)的变体,用于铑催化的不对称氢化。该过程在手性药物成分的合成中非常重要,证明了此类配体在制药工业和不对称合成中的适用性 (Imamoto、Tamura、Zhang、Horiuchi、Sugiya、Yoshida、Yanagisawa 和 Gridnev,2012 年)。
3. 在聚合物科学中的应用
Yang、Hsiao 和 Yang(1996 年)对源自与苯-1,2-二甲酸双(2-甲基丁酯)结构相关的化合物的芳香族聚酰胺进行了研究。他们的发现与聚合物科学领域相关,特别是在合成具有高拉伸强度和热稳定性的聚合物方面,这些聚合物在各种工业应用中很有用 (Yang、Hsiao 和 Yang,1996 年)。
4. 水溶性衍生物的合成
Ogarkov 等人(2013 年)开发了一种苯-1,2-二甲酸双(2-甲基丁酯)水溶性衍生物的合成方法。该研究对开发具有潜在应用于制药和材料科学等各个领域的新型化合物具有重要意义 (Ogarkov、Chernyavsky、Sakharov 和 Solntsev,2013 年)。
5. 烯烃的催化和功能化
Dong 等人(2017 年)研究了基于与苯-1,2-二甲酸双(2-甲基丁酯)结构相关的化合物的钯催化剂用于烯烃的烷氧羰基化。该催化体系表现出高效率和选择性,突出了其在有机合成和化学工业中的实际应用潜力 (Dong、Fang、Guelak、Franke、Spannenberg、Neumann、Jackstell 和 Beller,2017 年)。
作用机制
Target of Action
The primary target of Bis(2-methylbutyl) phthalate is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARs are ligand-activated nuclear transcription factors, and the family consists of PPARα, PPARβ/δ, and PPARγ .
Mode of Action
Upon activation by Bis(2-methylbutyl) phthalate, the PPARγ forms a heterodimer with the retinoid X receptor (RXR) . This heterodimer then binds to a DNA sequence called the PPAR response element (PPRE). The binding of the transcription factor to this response element can result in either up- or down-regulation of genes .
Biochemical Pathways
The activation of PPARγ by Bis(2-methylbutyl) phthalate affects various biochemical pathways. It has been suggested that it induces cancer through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Pharmacokinetics
Bis(2-methylbutyl) phthalate can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, it is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP). The primary excretory route is urine, with biliary excretion being noted in minor amounts .
Result of Action
The activation of PPARγ by Bis(2-methylbutyl) phthalate can lead to various molecular and cellular effects. For instance, it has been reported that it inhibits MG-63 cells proliferation via the Akt-p53-cyclin pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2-methylbutyl) phthalate. It has been detected in various environmental matrices, such as air, water, and sediment . It is known to bioaccumulate in certain aquatic species .
生化分析
Biochemical Properties
It is known that this compound is a plasticizer, which means it is used to increase the flexibility of plastics . It is compatible with various cellulose and polyvinyl chloride (PVC), polystyrene, and polyvinyl acetate resins .
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature with a boiling point of 327°C . It has a density of 1.039 g/mL at 25°C .
Dosage Effects in Animal Models
It is known that this compound has low toxicity, with an oral LD50 of 15000 mg/kg in rats .
属性
IUPAC Name |
bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKGKRQKLIVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628634 | |
| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-39-3, 42925-80-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

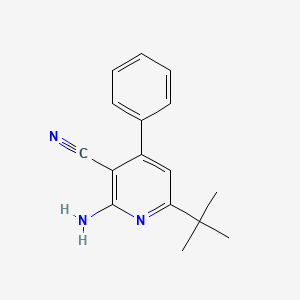


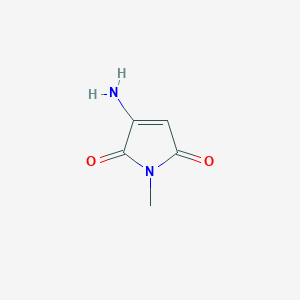
![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)
